Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a tetrahydrobenzothiophene core substituted with a methyl ester group at position 3, a benzoylamino-trichloroethylamino moiety at position 2, and a saturated cyclohexene ring (positions 4–7). This structure confers unique physicochemical properties, including moderate lipophilicity (logP ≈ 3.8) and a molecular weight of 529.8 g/mol.
The compound is synthesized via sulfonylation of anthranilic acid derivatives followed by cyclization, a method optimized to avoid isomer formation by introducing substituents early in the synthesis . X-ray crystallography (using SHELXL97) reveals a planar benzothiophene ring and axial orientation of substituents, with hydrogen bonding (N–H⋯O/N) stabilizing its crystal lattice .
Properties
IUPAC Name |
methyl 2-[(1-benzamido-2,2,2-trichloroethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O3S/c1-27-17(26)14-12-9-5-6-10-13(12)28-16(14)24-18(19(20,21)22)23-15(25)11-7-3-2-4-8-11/h2-4,7-8,18,24H,5-6,9-10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVHNXZFTRSSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H21Cl3N2O5S
- Molar Mass : 507.81514 g/mol
Structural Features
The notable features of this compound include:
- A benzoylamino group , which may contribute to its interaction with biological targets.
- A trichloroethyl moiety , known for its potential in modifying biological activity.
- A tetrahydro-benzothiophene skeleton , which is often associated with various pharmacological effects.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Analgesic Activity : Studies have shown that derivatives of tetrahydro-benzothiophene possess significant analgesic properties. For instance, related compounds were tested using the "hot plate" method on mice and demonstrated analgesic effects superior to standard analgesics like metamizole .
- Antimicrobial Activity : Certain thiophene derivatives have been reported to exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of metabolic pathways .
- Antitubercular Activity : Compounds derived from thiophene structures have shown promising results against Mycobacterium tuberculosis. This suggests a potential application in treating tuberculosis .
The mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pain signaling or infection pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors or other cellular targets to modulate physiological responses.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogues, highlighting substituent variations and their impacts:
Key Observations :
- Ester vs. Carboxamide : Replacement of the methyl ester with a carboxamide () increases polarity (logP ~2.1) and bioactivity, likely due to improved target binding via hydrogen bonding .
- Halogenation : The 4-bromobenzoyl derivative () exhibits lower aqueous solubility but enhanced photostability, making it suitable for outdoor agrochemical use .
- Synthetic Flexibility: Isobutyryl substitution () simplifies synthesis due to reduced steric demands compared to benzoylamino groups, yielding higher purity (~98% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
